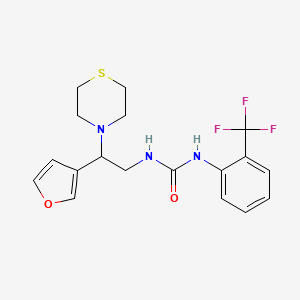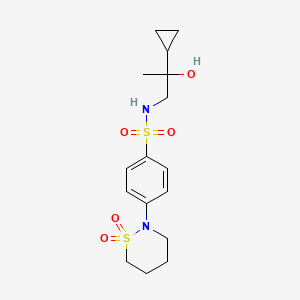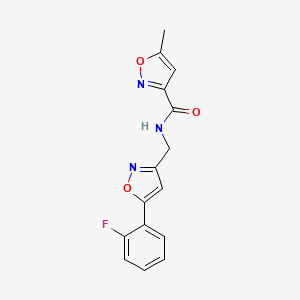
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide” is a complex organic molecule that contains several functional groups, including an isoxazole ring, a carboxamide group, and a fluorophenyl group . These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes an isoxazole ring attached to a fluorophenyl group and a carboxamide group . The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure . For example, the isoxazole ring might undergo reactions typical of heterocyclic compounds, while the carboxamide group could participate in reactions typical of amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains . For example, the presence of the isoxazole ring could influence its aromaticity and stability, while the fluorophenyl group could influence its polarity and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Processes : Research on similar compounds, like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, has involved their synthesis and characterization. This includes identifying mislabeling issues in 'research chemicals' and differentiating isomers through specific synthesis routes (McLaughlin et al., 2016).
Biochemical Applications
Inhibition Studies : Isoxazol derivatives like leflunomide have been studied for their inhibitory effects on enzymes like mitochondrial dihydroorotate dehydrogenase, which is crucial for pyrimidine nucleotide synthesis. This has implications in immunosuppression and antirheumatic drug development (Knecht & Löffler, 1998).
Metabolic Pathways : The in vitro metabolism of synthetic cannabinoids similar to the target compound has been explored. Studies on compounds like 3,5-AB-CHMFUPPYCA provide insights into their metabolic patterns and potential targets for drug testing (Franz et al., 2017).
Chemical Reactions and Applications
Chemical Activation : Research into compounds with isoxazole-3-carboxamide moieties has led to discoveries in C(sp3)-H bond activation for C-C bond formation, offering pathways to synthesize various non-natural amino acids (Pasunooti et al., 2015).
Antitumor Properties : Fluorinated benzothiazoles, related in structure to the target compound, have been synthesized and evaluated for their potent cytotoxic properties in vitro, indicating potential applications in antitumor drug development (Hutchinson et al., 2001).
Biological and Pharmacological Applications
DNA Interaction Studies : The use of fluorescence-conjugated polyamides, similar in structure to the target compound, in characterizing protein-DNA complex formations has been studied. This research opens avenues in gene regulation and biological imaging (Han et al., 2016).
Inhibitors for Medical Conditions : Studies on isoxazole compounds as mitochondrial permeability transition pore (mtPTP) inhibitors showcase their potential in treating diseases caused by mtPTP dysfunction, like muscular dystrophy (Šileikytė et al., 2019).
Mecanismo De Acción
Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action.
Propiedades
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3/c1-9-6-13(19-21-9)15(20)17-8-10-7-14(22-18-10)11-4-2-3-5-12(11)16/h2-7H,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJRYBINUDXPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
acetic acid](/img/structure/B2716291.png)
![3-(4-Chlorophenyl)-7,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2716292.png)
![6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2716294.png)

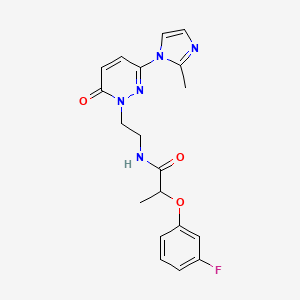

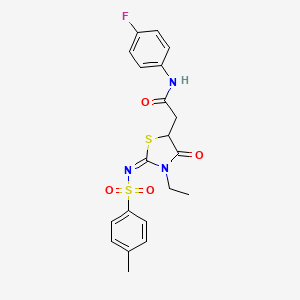
![Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2716300.png)
![N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2716302.png)
![5-(4-fluorophenyl)-3-(pyridin-4-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2716303.png)

